molecular formula C15H16N2O B7546881 Piperidino 2-quinolyl ketone

Piperidino 2-quinolyl ketone

Cat. No.: B7546881
M. Wt: 240.30 g/mol
InChI Key: TVKVCTUJWVSFMF-UHFFFAOYSA-N
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Description

Piperidino 2-quinolyl ketone is an organic compound that features a piperidine ring attached to a quinoline moiety via a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidino 2-quinolyl ketone typically involves the reaction of 2-quinolinecarboxylic acid with piperidine in the presence of a dehydrating agent. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced reaction times . These methods are particularly useful for scaling up the production of this compound for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Piperidino 2-quinolyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted this compound derivatives, which can have different functional groups attached to the piperidine or quinoline rings .

Mechanism of Action

The mechanism of action of piperidino 2-quinolyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The quinoline moiety can intercalate into DNA, affecting gene expression and cellular processes . The piperidine ring can interact with various proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidino 2-quinolyl ketone is unique due to its combination of a piperidine ring and a quinoline moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

piperidin-1-yl(quinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15(17-10-4-1-5-11-17)14-9-8-12-6-2-3-7-13(12)16-14/h2-3,6-9H,1,4-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKVCTUJWVSFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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